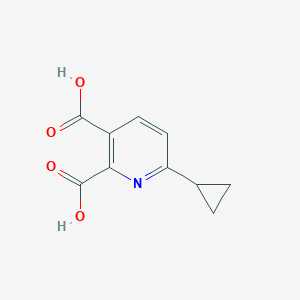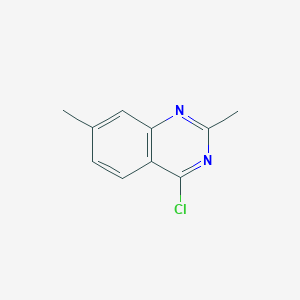
4-Chloro-2,7-dimethylquinazoline
Descripción general
Descripción
4-Chloro-2,7-dimethylquinazoline is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 . It is a quinazoline derivative, which is a class of compounds that have drawn significant attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C10H9ClN2/c1-6-3-4-9-8 (5-6)10 (11)13-7 (2)12-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
Anticancer Properties
4-Chloro-2,7-dimethylquinazoline and its derivatives have shown promising results in cancer research. For example, one derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrated potent apoptosis-inducing effects, with significant efficacy in human MX-1 breast and other mouse xenograft cancer models. This compound also exhibited excellent blood-brain barrier penetration, which is crucial for treating brain cancers (Sirisoma et al., 2009).
Antimicrobial and Antifungal Activities
Some derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities. Compounds such as N2-arylidene-substituted 3-carbazoyl-isoquinolines showed effective in vitro antibacterial and antifungal properties, with some being more potent than standard drugs against specific strains (Vittorio et al., 1988).
Antitumor Potential
Several studies have investigated the antitumor potential of this compound derivatives. For instance, novel 2-substituted 4-anilinoquinazolines-pyrrole hybrids were synthesized and showed moderate to promising cytotoxic activity against breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines. These findings suggest potential applications in developing new anticancer agents (Bathula et al., 2020).
Chemical Synthesis and Analytical Applications
The chemical synthesis of this compound and its related compounds has been extensively studied. These compounds serve as key intermediates in the synthesis of various drugs, including antihypertensive medications. Advanced analytical methods like reversed-phase high-performance liquid chromatography have been developed to monitor reactions and ensure quality in the manufacturing of these compounds (Rao et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-2,7-dimethylquinazoline are cancer cells. Quinazoline derivatives have been studied for their antitumor activity against different cancer cell lines .
Mode of Action
Quinazoline derivatives are known to interact with cancer cells, leading to changes that inhibit their growth and proliferation .
Biochemical Pathways
Quinazoline derivatives have been found to affect various pathways related to cell growth and proliferation .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a non-substrate for p-glycoprotein, which can influence its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and proliferation. This is achieved through its interaction with the cancer cells and its effect on various biochemical pathways .
Direcciones Futuras
Quinazoline and quinazolinone derivatives, including 4-Chloro-2,7-dimethylquinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including medicine and biology .
Propiedades
IUPAC Name |
4-chloro-2,7-dimethylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)12-7(2)13-10(8)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGABTIUAGDZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



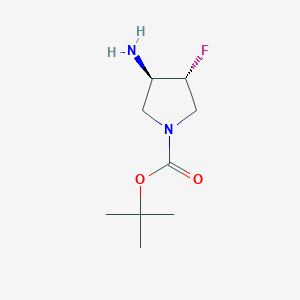
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B3103501.png)
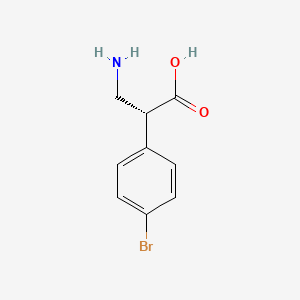
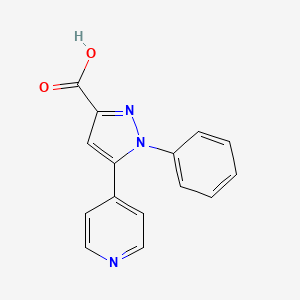
![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B3103510.png)
![tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3103518.png)
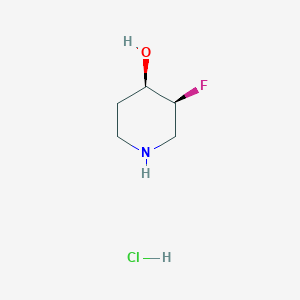
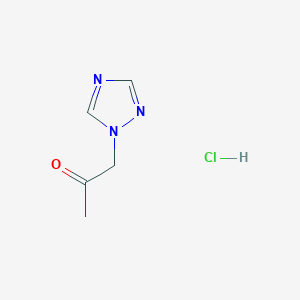



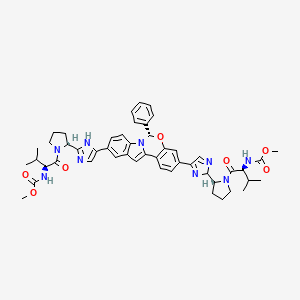
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B3103584.png)
